molecular formula C9H4ClN3 B1352722 2-Chloro-1,8-naphthyridine-3-carbonitrile CAS No. 60467-75-6

2-Chloro-1,8-naphthyridine-3-carbonitrile

Cat. No.: B1352722
CAS No.: 60467-75-6
M. Wt: 189.6 g/mol
InChI Key: ZYJZXWCCYCCBIB-UHFFFAOYSA-N
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Description

2-Chloro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound with a molecular formula of C9H4ClN3. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a chloro group and a cyano group attached to a naphthyridine ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,8-naphthyridine-3-carbonitrile typically involves the following steps:

    Preparation of 2-hydroxy-1,8-naphthyridine-3-carbonitrile: This intermediate is synthesized by reacting 2-aminonicotinaldehyde with ethyl cyanoacetate in the presence of piperidine as a catalyst.

    Chlorination: The 2-hydroxy-1,8-naphthyridine-3-carbonitrile is then refluxed with phosphorus oxychloride (POCl3) in the presence of a catalytic amount of dimethylformamide (DMF) at 120°C for 6 hours. The reaction mixture is cooled, treated with ice water, and basified with aqueous sodium hydroxide (NaOH).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes this compound amenable to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chloro and a cyano group on the naphthyridine ring. This combination of functional groups enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the development of various biologically active compounds .

Properties

IUPAC Name

2-chloro-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-8-7(5-11)4-6-2-1-3-12-9(6)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJZXWCCYCCBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456888
Record name 1,8-Naphthyridine-3-carbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60467-75-6
Record name 1,8-Naphthyridine-3-carbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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